molecular formula C11H20Cl3N5O B2472110 4-Chloro-2-methyl-5-{[2-(piperazin-1-yl)ethyl]amino}-2,3-dihydropyridazin-3-one dihydrochloride CAS No. 2060007-41-0

4-Chloro-2-methyl-5-{[2-(piperazin-1-yl)ethyl]amino}-2,3-dihydropyridazin-3-one dihydrochloride

Cat. No.: B2472110
CAS No.: 2060007-41-0
M. Wt: 344.67
InChI Key: SDTOZOHSERTKNV-UHFFFAOYSA-N
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Description

The compound “4-Chloro-2-methyl-5-{[2-(piperazin-1-yl)ethyl]amino}-2,3-dihydropyridazin-3-one dihydrochloride” is a complex organic molecule. It contains a pyridazinone ring, which is a type of heterocyclic compound. The molecule also contains a piperazine ring, which is a common structural motif found in many pharmaceuticals .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has been conducted on synthesizing novel derivatives and evaluating their antimicrobial activities. For instance, Bektaş et al. (2007) synthesized various 1,2,4-triazole derivatives and screened them for antimicrobial activities, with some compounds showing good or moderate activities against test microorganisms (Bektaş et al., 2007). Similarly, Fandaklı et al. (2012) explored the antimicrobial activity of new 1,2,4-triazol-3-one derivatives, finding that Mannich bases showed good activity against the test microorganisms compared with ampicillin (Fandaklı et al., 2012).

Antitumor Activity

The antitumor activities of piperazine-based tertiary amino alcohols and their dihydrochlorides have been studied by Hakobyan et al. (2020). They investigated the effect of synthesized compounds on tumor DNA methylation processes in vitro, contributing to the understanding of their potential antitumor properties (Hakobyan et al., 2020).

Biological Activity of Derivatives

Gein et al. (2013) synthesized derivatives of 5-aryl-4-acyl-3-hydroxy-1-(2-piperazin-1-ylethyl)-2,5-dihydropyrrol-2-ones and studied their antimicrobial activity and influence on blood coagulation, indicating the versatility of these compounds in biological applications (Gein et al., 2013).

Convenient Synthesis Methods

Walid Fathalla and P. Pazdera (2017) developed a series of piperazine substituted quinolones through a direct condensation method, showcasing a convenient synthesis approach for creating novel compounds with potential therapeutic applications (Fathalla & Pazdera, 2017).

Novel Compounds with Antibacterial and Antifungal Activity

Sharma et al. (2014) synthesized a series of novel derivatives and evaluated them for antibacterial, antifungal, and anticancer activities, with some compounds exhibiting significant activity, highlighting the potential of these derivatives in combating various diseases (Sharma et al., 2014).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Piperazine rings are often found in drugs and can interact with various biological targets, including G protein-coupled receptors and ion channels .

Properties

IUPAC Name

4-chloro-2-methyl-5-(2-piperazin-1-ylethylamino)pyridazin-3-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClN5O.2ClH/c1-16-11(18)10(12)9(8-15-16)14-4-7-17-5-2-13-3-6-17;;/h8,13-14H,2-7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTOZOHSERTKNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(C=N1)NCCN2CCNCC2)Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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